Arabinose 5-triphosphate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74228-80-1 |
|---|---|
Molecular Formula |
C5H13O14P3 |
Molecular Weight |
390.07 g/mol |
IUPAC Name |
[hydroxy(phosphonooxy)phosphoryl] [(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] hydrogen phosphate |
InChI |
InChI=1S/C5H13O14P3/c6-1-3(7)5(9)4(8)2-17-21(13,14)19-22(15,16)18-20(10,11)12/h1,3-5,7-9H,2H2,(H,13,14)(H,15,16)(H2,10,11,12)/t3-,4-,5+/m1/s1 |
InChI Key |
YBGQTWSTXIMEHK-WDCZJNDASA-N |
SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Other CAS No. |
74228-80-1 |
Synonyms |
Ara-5-P(3) arabinose 5-triphosphate beta-D-arabinofuranosyl 5-triphosphate D-arabinose 5-triphosphate |
Origin of Product |
United States |
Molecular Biosynthesis and Chemical Synthesis Methodologies
Enzymatic Pathways for Arabinose 5-Triphosphate Analog Formation
Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing nucleoside triphosphates (NTPs) and their analogs. mdpi.com These biocatalytic approaches are marked by their high regio- and stereoselectivity under mild reaction conditions, often enabling "one-pot" reactions that proceed with high yields. mdpi.com The synthesis of this compound analogs, such as arabinofuranosyl cytidine-5′-triphosphate (araCTP) and arabinofuranosyl adenosine-5′-triphosphate (araATP), typically involves a multi-step enzymatic cascade starting from a nucleoside precursor. frontiersin.org
Phosphorylation Reactions from Precursors (e.g., D-arabinose)
The journey from a simple sugar like D-arabinose to a triphosphate involves a series of phosphorylation events. In natural metabolic pathways, D-arabinose can be metabolized via isomerization to D-ribulose, which is then phosphorylated by a kinase to form D-ribulose-5-phosphate. asm.org However, for the synthesis of arabinose-containing nucleoside triphosphates, the common starting material is an arabinose nucleoside, such as arabinofuranosyl cytidine (B196190) (araC) or arabinofuranosyl adenosine (B11128) (araA). frontiersin.org The initial and crucial step is the phosphorylation of the nucleoside at the 5' position to form a nucleoside monophosphate (NMP). This reaction is catalyzed by a nucleoside kinase (NK). google.com For instance, the synthesis of arabinosyl CTP (araCTP) has been achieved using this enzymatic approach. mdpi.com
Role of Nucleoside Kinases and Nucleoside Monophosphate Kinases in Analog Synthesis
The conversion of a nucleoside to its triphosphate form is a sequential three-step phosphorylation cascade, each step governed by a specific class of kinase enzymes. frontiersin.orgnih.gov
Nucleoside Kinases (NKs): These enzymes initiate the process by transferring a phosphate (B84403) group from a donor, typically ATP, to the 5'-hydroxyl group of the arabinose nucleoside (e.g., araC) to produce the corresponding nucleoside 5'-monophosphate (e.g., araCMP). frontiersin.orggoogle.com
Nucleoside Monophosphate (NMP) Kinases: The newly formed NMP is then the substrate for an NMP kinase. This enzyme catalyzes the transfer of a second phosphate group from another ATP molecule to the NMP, yielding a nucleoside 5'-diphosphate (NDP), such as araCDP. frontiersin.orggoogle.com
Nucleoside Diphosphate (NDP) Kinases: In the final step, an NDP kinase facilitates the transfer of the terminal phosphate group from ATP to the NDP, resulting in the desired nucleoside 5'-triphosphate (NTP), such as araCTP. frontiersin.orgnih.gov
This modular enzymatic cascade allows for the synthesis of a wide range of nucleotide analogs by selecting and combining enzymes with appropriate substrate specificities. frontiersin.orgnih.gov
Considerations for (Deoxy)ATP Regeneration Systems in Enzymatic Synthesis
A significant challenge in enzymatic NTP synthesis is the high cost of the phosphate donor, (d)ATP, and the potential for product inhibition caused by the accumulation of (d)ADP. mdpi.comfrontiersin.org To overcome this, a (d)ATP regeneration system is often integrated into the one-pot reaction. frontiersin.orgnih.gov This system continuously replenishes the (d)ATP pool, shifting the reaction equilibrium towards the formation of the desired NTP product. frontiersin.org
A commonly used system consists of pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP). frontiersin.orgnih.gov PK transfers a phosphate group from the inexpensive and high-energy donor PEP to (d)ADP, regenerating (d)ATP. frontiersin.org The implementation of such a system has been shown to dramatically increase product conversion. For example, in the synthesis of various NTPs, including arabinose analogs, the conversion rates increased from 4-26% without a regeneration system to over 69-99% with one. frontiersin.orgnih.gov This approach not only improves yield but also enhances reaction kinetics. mdpi.com
Chemical Synthesis Strategies for Research-Grade this compound
Synthesis from D-Arabinose Precursors
The chemical synthesis of arabinose-containing nucleotides often begins with the precursor D-arabinose. researchgate.netrug.nl A key intermediate, arabinose 5-phosphate (A5P), is a building block in these synthetic pathways. nih.gov One strategy involves the selective protection of hydroxyl groups on D-arabinose, followed by the introduction of a phosphate group at the C-5 position. researchgate.net For instance, a method for synthesizing D-arabinose 5-phosphate involves starting from a protected glucofuranose derivative, which is phosphorylated and then chemically cleaved to yield the desired 2-O-benzyl-D-arabinofuranose 5-phosphate, a stable precursor that can be deprotected to give the final product. rsc.org These chemical methods provide access to key intermediates necessary for building more complex arabinose-containing molecules. researchgate.netnih.gov
Development of Modified this compound Analogs for Research
The demand for molecular tools to probe biological systems has driven the development of various modified NTP analogs. frontiersin.org Chemical synthesis provides the flexibility to introduce a wide array of modifications to the nucleoside scaffold. For this compound analogs, modifications can be made to the sugar moiety or the nucleobase. frontiersin.org
Strategies for creating these analogs include:
Sugar Modifications: Introducing substituents at positions like the 2' carbon of the arabinose ring. nih.gov
Base Modifications: Altering the purine (B94841) or pyrimidine (B1678525) base, such as by introducing a fluorine atom. frontiersin.org
These syntheses are multi-step processes that require careful planning of protection group strategies to isolate the desired modified nucleoside, which is then subjected to phosphorylation to yield the final triphosphate analog. nih.gov For example, the preparation of a 2'-modified adenosine triphosphate analog involved a minimally protected N⁶-acetyl-2'-modified-2'-deoxyadenosine as the key precursor for the phosphorylation step. nih.gov
Research Data on Enzymatic Synthesis
The following tables summarize the conversion efficiency of enzymatic cascades for synthesizing various nucleoside triphosphate analogs, highlighting the significant improvement achieved by incorporating an ATP regeneration system.
Table 1: Enzymatic Synthesis of Cytidine Triphosphate Analogs Data sourced from Fehlau et al. (2020) frontiersin.org
| Substrate (Nucleoside) | Product (NTP) | Conversion without ATP Regeneration | Conversion with ATP Regeneration |
| Cytidine | Cytidine-5′-triphosphate (CTP) | 26% | >99% |
| 2'-Deoxycytidine | 2'-Deoxycytidine-5′-triphosphate (dCTP) | 16% | >99% |
| Arabinofuranosyl cytidine | Arabinofuranosyl cytidine-5′-triphosphate (araCTP) | 10% | >99% |
| 5-Fluorocytidine | 5-Fluorocytidine-5′-triphosphate | 4% | 75% |
Table 2: Enzymatic Synthesis of Adenosine Triphosphate Analogs Data sourced from Fehlau et al. (2020) frontiersin.org
| Substrate (Nucleoside) | Product (NTP) | Conversion without ATP Regeneration | Conversion with ATP Regeneration |
| Adenosine | Adenosine-5′-triphosphate (ATP) | 16% | >99% |
| 2'-Deoxyadenosine | 2'-Deoxyadenosine-5′-triphosphate (dATP) | 15% | 60% |
| Arabinofuranosyl adenosine | Arabinofuranosyl adenosine-5′-triphosphate (araATP) | 10% | 69% |
| 2-Fluoroadenosine | 2-Fluoroadenosine-5′-triphosphate | 4% | 27% |
Mechanism of Action: Molecular Interactions and Enzymatic Inhibition
Interaction with Nucleic Acid Polymerases
Ara-ATP's structural similarity to natural nucleoside triphosphates, particularly deoxyadenosine (B7792050) triphosphate (dATP) and adenosine (B11128) triphosphate (ATP), allows it to interact with the active sites of polymerases. However, the unique stereochemistry of its arabinose sugar moiety, which features a 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, is critical to its inhibitory functions. uni-regensburg.de
While studies have shown that ara-ATP and its cytosine counterpart (ara-CTP) have no significant inhibitory effect on general DNA-dependent RNA polymerases from either mammalian or E. coli sources aacrjournals.orgnih.govscispace.com, it does exhibit a specific inhibitory profile against poly(A) polymerase. This enzyme is responsible for adding a polyadenine tail to pre-mRNA molecules, a crucial step in mRNA processing. Ara-ATP acts as a competitive inhibitor of ATP for this enzyme. medchemexpress.comoup.com The inhibition affects both the cleavage of pre-mRNA and the subsequent polyadenylation. oup.com This suggests that ara-ATP interferes with the ATP-binding site on poly(A) polymerase, which is essential for both steps of the 3'-end processing of pre-mRNAs. oup.com
In contrast, other studies focusing on transcription initiation by RNA polymerase II found that ara-ATP does not act as a potent inhibitor. acs.org Similarly, research on E. coli RNA polymerase showed that the D-arabinose configuration is largely inert in the RNA polymerase reaction. scispace.com
Ara-ATP is a potent inhibitor of various DNA polymerases, particularly those in mammalian cells. aacrjournals.organnualreviews.org Among the different types of eukaryotic DNA polymerases, DNA polymerase α is the most sensitive to inhibition by arabinosyl nucleotides like ara-ATP and ara-CTP. annualreviews.orgnih.govpsu.edu However, other polymerases, including viral DNA polymerases, are also susceptible. annualreviews.org The inhibition is typically competitive with the corresponding natural deoxynucleoside triphosphate, dATP. aacrjournals.orgpatsnap.com For instance, the inhibitory effects of F-ara-ATP (the triphosphate of fludarabine (B1672870), a related analog) can be overcome by increasing the concentration of dATP. frontiersin.org
In contrast, bacterial DNA polymerases, such as that from E. coli, are not significantly inhibited by ara-ATP. aacrjournals.org This selectivity highlights differences between mammalian and bacterial enzymes. aacrjournals.org The interaction can be potent, with inhibition constants (Ki) for many DNA polymerases falling in the 1-10 µM range. annualreviews.org
The table below summarizes the inhibitory interaction of ara-ATP and its related analog, F-ara-ATP, with various DNA polymerases.
| Compound | Polymerase | Organism/Tissue | Inhibition Type | IC50 / Ki Value |
| ara-ATP | DNA Polymerase | Calf Thymus, Bovine Lymphosarcoma | Mixed/Competitive with dATP | - |
| ara-ATP | DNA Polymerase α | Human | Inhibition | Ki: ~1.6 µM |
| F-ara-ATP | DNA Polymerase α | Human | Competitive with dATP | IC50: 1.6 µM frontiersin.org |
| F-ara-ATP | DNA Polymerase ε | Human | Competitive with dATP | IC50: 1.3 µM frontiersin.org |
| F-ara-ATP | DNA Polymerase β | Human | Competitive with dATP | IC50: 24 µM frontiersin.org |
| F-ara-ATP | DNA Polymerase γ | Human | Competitive with dATP | IC50: 44 µM frontiersin.org |
| ara-ATP | DNA Polymerase | E. coli | No significant inhibition | - aacrjournals.org |
Data compiled from multiple research sources. aacrjournals.orgfrontiersin.org
The effectiveness of ara-ATP as an inhibitor is closely linked to how polymerases recognize it compared to natural substrates. DNA polymerases not only bind ara-ATP as an inhibitor but can also utilize it as a substrate, incorporating it into a growing DNA strand. annualreviews.org
Studies quantifying the affinity of DNA polymerase α for ara-ATP and its natural counterpart dATP have shown that the enzyme recognizes and incorporates the analog with high efficiency. The apparent Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum, was found to be similar for ara-ATP and dATP. For example, one study determined the apparent Km of DNA polymerase α for incorporating F-ara-ATP to be 0.053 µM, comparable to the Km for dATP at 0.044 µM. researchgate.net This indicates that the polymerase has a similar affinity for both the analog and the natural nucleotide, allowing F-ara-ATP to effectively compete for incorporation. nih.govresearchgate.net
The table below compares the substrate affinity of DNA polymerase α for arabinosyl analogs versus natural deoxynucleotides.
| Enzyme | Substrate | Apparent Km (µM) |
| DNA Polymerase α | dATP | 0.044 researchgate.net |
| DNA Polymerase α | F-ara-ATP | 0.053 researchgate.net |
| DNA Polymerase α | dCTP | 0.037 researchgate.net |
| DNA Polymerase α | ara-CTP | 0.077 researchgate.net |
This data demonstrates the comparable affinity of DNA polymerase α for the arabinosyl analogs and their natural counterparts. researchgate.net
Interaction Profile with DNA Polymerases
Antimetabolic Mechanisms at the Molecular Level
Beyond competitive inhibition of the polymerase enzyme, the primary mechanism of ara-ATP's action involves its incorporation into DNA, which leads to the termination of DNA synthesis. patsnap.comfrontiersin.org
Once ara-ATP is present in the vicinity of the DNA replication fork, DNA polymerases can mistake it for dATP and incorporate it into the nascent DNA strand. annualreviews.orgpatsnap.com Upon incorporation, the molecule exists as arabinose monophosphate (ara-AMP) within the DNA backbone. nih.gov Research has demonstrated that after exposure to its parent compound, ara-A, the analog is found at the 3' termini of DNA strands, confirming its incorporation. nih.gov Human DNA polymerase α, in particular, has been shown to incorporate F-ara-AMP into DNA more readily than other polymerases like polymerase epsilon. nih.gov
The incorporation of ara-AMP into a growing DNA chain is the critical event leading to the cessation of DNA elongation. annualreviews.orgnih.govfrontiersin.org This chain termination occurs because the arabinose sugar's 2'-hydroxyl group is in a trans configuration relative to the 3'-hydroxyl group. This stereochemistry creates steric hindrance that prevents the polymerase from forming a phosphodiester bond with the next incoming deoxynucleoside triphosphate. patsnap.com
Once incorporated, the ara-AMP at the 3' end of the primer strand serves as a poor substrate for further extension. researchgate.net This effectively halts the replication process at that point. annualreviews.orgpatsnap.com In vitro experiments have shown that the replacement of dCTP with ara-CTP leads to the termination of almost all polynucleotide chains immediately after the analog is incorporated. annualreviews.org Similarly, for F-ara-ATP, quantitative analysis shows that the vast majority (>94%) of the incorporated analog is found at terminal positions in the DNA, definitively indicating its role as a chain terminator. nih.govfrontiersin.org
Interference with Normal Nucleotide Metabolism and Pool Dynamics
Arabinose 5-triphosphate is recognized as an inhibitor of key enzymes within metabolic pathways, which can indirectly interfere with the de novo synthesis of nucleotides by affecting the availability of essential precursors. The primary route for generating the ribose sugar backbone of all purine (B94841) and pyrimidine (B1678525) nucleotides is the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.netmdpi.com This pathway produces Ribose-5-phosphate (R5P), which is subsequently converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) by the enzyme PRPP synthetase. mdpi.comresearchgate.net PRPP is a critical metabolite required for the synthesis of purine and pyrimidine nucleotides, as well as certain amino acids. researchgate.netoup.com
The table below summarizes the key enzymes involved in the relevant metabolic pathways.
| Enzyme Name | Abbreviation | Pathway | Role |
| Transaldolase | TALDO | Pentose Phosphate Pathway | Interconversion of pentose phosphates |
| PRPP Synthetase | PRPS | Nucleotide Synthesis | Synthesizes PRPP from Ribose-5-phosphate and ATP |
| RNA Polymerase | RNAP | Transcription | Synthesizes RNA from a DNA template |
Structural Basis of Enzyme-Analog Recognition
The inhibitory action of this compound is rooted in its structural similarity to natural substrates of enzymes, particularly polymerases. As an analog of a ribonucleoside triphosphate, it can be recognized by the enzyme's active site, leading to competitive inhibition.
Binding Site Analysis in Polymerases
Studies have demonstrated that D-Arabinose 5-triphosphate acts as a potent, linear competitive inhibitor of RNA polymerase. jenabioscience.com This mode of inhibition indicates that the molecule directly competes with the natural nucleoside triphosphate (NTP) substrates, such as ATP, for binding at the enzyme's catalytic active site. jenabioscience.com In stark contrast, the nucleoside analog 9-β-D-arabinofuranosyladenosine-5'-triphosphate (ara-ATP), which contains an adenine (B156593) base, shows no significant inhibition of the same enzyme. jenabioscience.com This highlights that the inhibitory potency of D-Arabinose 5-triphosphate resides in its pentose-phosphate structure, independent of a nucleobase.
The active site of RNA polymerases contains a binding pocket designed to accommodate the triphosphate moiety of the incoming NTP substrate. This pocket features positively charged residues that coordinate the negatively charged phosphate groups, often mediated by divalent metal ions like Mg²⁺. aliyuncs.com this compound, possessing the characteristic triphosphate chain, effectively mimics this portion of the natural substrate, allowing it to occupy the active site. Its binding prevents the proper association of the correct NTP, thereby halting the process of transcription. The key difference in the sugar stereochemistry—arabinose instead of ribose—likely plays a role in preventing its use as a substrate for polymerization, causing it to act as a pure inhibitor.
The following table presents comparative inhibition data for RNA polymerase.
| Inhibitor | Target Enzyme | Inhibition Type | Potency |
| D-Arabinose 5-triphosphate | RNA Polymerase | Potent Linear Competitive | High |
| ara-ATP | RNA Polymerase | Non-inhibitory | None |
Conformational Changes Induced by this compound Binding
While direct structural studies detailing the specific conformational changes in polymerases upon binding D-Arabinose 5-triphosphate are not extensively documented, the mechanism of competitive inhibition generally involves an induced-fit model. nih.gov In many polymerases, the binding of a correct substrate to the active site induces a significant conformational change, often described as a transition from an "open" to a "closed" state. aliyuncs.comnih.gov This closure properly aligns the substrate and catalytic residues for the phosphodiester bond formation.
It is plausible that as a competitive inhibitor, this compound binding also induces a conformational shift in the polymerase active site. However, because it is an imperfect analog (lacking a nucleobase and having a different sugar stereochemistry), the induced conformation may be non-productive. This altered conformation could lock the enzyme in an inactive state, preventing catalysis without allowing the inhibitor to be incorporated or quickly released. This "trapping" of the enzyme is a common feature of potent competitive inhibitors. For example, studies on other polymerases have shown that binding of substrate analogs can lead to the closure of the active site, but in a manner that misaligns key catalytic groups, thus deterring misincorporation and inhibiting the enzyme. nih.gov
Cellular and Biochemical Impact in Research Models
Effects on DNA Replication Fidelity and Processivity in Model Systems
Arabinose 5'-triphosphate and its analogs, such as Fludarabine (B1672870) triphosphate (F-ara-ATP), are potent inhibitors of DNA synthesis. tandfonline.comnih.gov Their primary effect on DNA replication stems from their ability to be incorporated into the nascent DNA strand, after which they hinder further elongation. frontiersin.orgfrontiersin.org
Once incorporated by DNA polymerases, the arabinose sugar moiety, with its 2'-hydroxyl group in the arabino (up) configuration, creates steric hindrance that makes it a poor substrate for the addition of the next nucleotide. nih.govcore.ac.uk This leads to chain termination, effectively halting DNA replication. frontiersin.orgfrontiersin.org While this chain-terminating activity is the dominant effect, the impact on fidelity—the accuracy of nucleotide incorporation—is less direct. The presence of arabinose nucleotide analogs can influence the fidelity of DNA synthesis, though specific error rates for araATP are not extensively documented in available literature. For instance, in a study involving arabino nucleic acid (ANA) synthesis, the addition of polyamines was found to have a negligible negative effect on the fidelity of ANA synthesis, with error rates remaining low. rsc.org
The processivity of a DNA polymerase, defined as the number of nucleotides incorporated in a single binding event, is significantly curtailed by araATP. nih.govnih.gov Most DNA polymerases that incorporate an arabinose nucleotide analog struggle to extend the chain further, leading to dissociation of the polymerase from the DNA template. frontiersin.orgfrontiersin.org This poor extension capability effectively reduces the processivity of the enzyme. For example, while DNA polymerase β can efficiently insert arabinofuranosylcytosine triphosphate (araCTP), it is very inefficient at extending the DNA chain from the incorporated ara-nucleotide. nih.gov This mechanism contrasts with ribonucleotide incorporation, where the inserted nucleotide is more easily extended. nih.gov
Modulation of Transcriptional Processes in Cellular Extracts or In Vitro Systems
The impact of Arabinose 5'-triphosphate on transcription is complex, with studies revealing both activating and inhibitory roles depending on the specific transcriptional process.
In in vitro systems using purified RNA polymerase II, araATP has been shown to be a potent activator of transcription initiation. nih.gov It can functionally replace ATP in the activation step that occurs prior to RNA synthesis, a step that requires the hydrolysis of a β,γ-phosphoanhydride bond. nih.gov In these assays, araATP, along with dATP, could activate transcription with a 50% maximal activation concentration (Kact) of approximately 2 µM. nih.gov
Disruption of Cellular Growth and Proliferation Mechanisms in Laboratory Strains
The incorporation of arabinose nucleoside analogs into DNA is a primary mechanism for disrupting cellular growth and proliferation, an effect extensively studied in cancer cell lines, which serve as laboratory models for rapidly dividing cells. researchgate.netaacrjournals.org
The cytotoxic effects of arabinose nucleosides are mediated by their active triphosphate form, araATP (or its analogs like F-ara-ATP and araCTP). nih.govresearchgate.net These molecules interfere with DNA synthesis through several key pathways:
Competitive inhibition of DNA polymerases : araATP acts as a competitive substrate for dATP, inhibiting the function of multiple DNA polymerases, including the replicative polymerases α, δ, and ε. frontiersin.orgaacrjournals.org
Inhibition of DNA Ligase I : Analogs like F-ara-ATP can inhibit DNA ligase I, an enzyme crucial for joining Okazaki fragments during lagging strand synthesis. tandfonline.com
Inhibition of Ribonucleotide Reductase : F-ara-ATP has been shown to inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of precursors needed for DNA synthesis. nih.govaacrjournals.org
Inhibition of DNA Primase : Both araATP and araCTP are potent inhibitors of DNA primase, the enzyme that synthesizes the RNA primers necessary for initiating DNA replication. psu.edupsu.edu This inhibition occurs in competition with ATP. nih.govpsu.edu
These interruptions in the fundamental processes of DNA replication and repair lead to an accumulation of DNA damage, which, if not repaired, triggers apoptotic pathways and leads to cell death. researchgate.net
The inhibition of DNA synthesis by araATP and its analogs directly impacts cell cycle progression. Because DNA replication occurs during the S-phase of the cell cycle, these compounds are most effective against rapidly dividing cells. frontiersin.orgcore.ac.uk The incorporation of the analog into DNA leads to premature chain termination, which causes a stall in DNA replication. aacrjournals.org This event triggers DNA damage response pathways, leading to cell cycle arrest, primarily in the S-phase, to allow for potential repair. researchgate.net If the damage is too extensive, the cell is directed towards apoptosis. researchgate.net Studies with compounds like cytarabine (B982) (ara-C) show that its conversion to ara-CTP and subsequent incorporation into DNA specifically halts the cell cycle during the S-phase. core.ac.uk Similarly, the metabolism of F-ara-A to F-ara-ATP has been shown to be active throughout the cell cycle, indicating its potential to affect cells in G1, S, and G2+M phases, although its primary impact is on DNA synthesis. clinicaltrials.gov
Molecular Pathways Affected by Nucleotide Analog Perturbation
Comparative Biochemical Studies of Arabinose 5-Triphosphate Effects Across Different Organisms (e.g., bacterial versus eukaryotic enzymes)
Research has revealed significant differences in the sensitivity of enzymes from different organisms to arabinose nucleotide analogs. These comparative studies highlight the potential for selective targeting of viral or bacterial enzymes over their human counterparts.
In the realm of DNA synthesis, eukaryotic DNA polymerases show varying degrees of sensitivity to F-ara-ATP. Replicative polymerases α and ε are inhibited most potently, with IC₅₀ values of 1.6 µM and 1.3 µM, respectively. frontiersin.org In contrast, the mitochondrial DNA polymerase γ and the DNA repair polymerase β are about 10-fold less sensitive, with IC₅₀ values of 44 µM and 24 µM, respectively. frontiersin.org This differential sensitivity suggests that the primary therapeutic effects are due to the inhibition of chromosomal replication during S-phase. frontiersin.org In another example, herpesvirus DNA polymerase was found to be about 100-fold more sensitive to ara-ATP than cellular replicative DNA polymerase. medchemexpress.com
With respect to transcription, a notable difference is seen between bacterial and eukaryotic RNA polymerases. Studies have shown that the RNA polymerase from E. coli is not inhibited by ara-ATP. scispace.com This contrasts with eukaryotic RNA polymerase II, which, although activated by araATP at the initiation step, has its post-transcriptional processing functions (cleavage and polyadenylation) inhibited by the analog. nih.govscispace.com
Furthermore, prokaryotic DnaG primase from E. coli can utilize arabinose-containing nucleotides like ddNTPs as substrates, whereas eukaryotic primase is inhibited by analogs such as araATP and F-ara-ATP. mdpi.com This indicates a fundamental difference in how these essential replication enzymes from different domains of life interact with arabinose nucleotide analogs.
Data Tables
Table 1: Comparative Inhibition of Human DNA Polymerases by F-ara-ATP
| Enzyme | Function | IC₅₀ (µM) | Relative Sensitivity |
| DNA Polymerase α | DNA Replication (Priming) | 1.6 | High |
| DNA Polymerase ε | DNA Replication (Leading Strand) | 1.3 | High |
| DNA Polymerase β | DNA Repair | 24 | Low |
| DNA Polymerase γ | Mitochondrial DNA Replication | 44 | Low |
| Data sourced from studies on the triphosphate form of fludarabine (F-ara-ATP). frontiersin.org |
Table 2: Effects of araATP on Key Enzymes in Nucleic Acid Synthesis
| Enzyme | Organism/System | Effect of araATP/Analog | Finding | Reference |
| DNA Polymerase α | Human | Inhibition | IC₅₀ of 1.6 µM (for F-ara-ATP) | frontiersin.org |
| DNA Polymerase (Herpesvirus) | Viral | Inhibition | ~100-fold more sensitive than host polymerase | medchemexpress.com |
| RNA Polymerase II | Eukaryotic (Rat Liver) | Activation of Initiation | Kact of ~2 µM | nih.gov |
| Poly(A) Polymerase | Eukaryotic (HeLa) | Inhibition of cleavage & polyadenylation | Competitive with ATP | biorxiv.orgscispace.com |
| RNA Polymerase | Bacterial (E. coli) | No Inhibition | Insensitive to ara-ATP | scispace.com |
| DNA Primase | Eukaryotic (Calf Thymus) | Inhibition | Competitive with ATP, Ki of 21 µM | psu.edu |
| DnaG Primase | Bacterial (E. coli) | Substrate Utilization | Can incorporate arabinose-containing nucleotides | mdpi.com |
Advanced Analytical and Methodological Approaches
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of nucleotides like Arabinose 5-triphosphate, enabling their separation from complex mixtures and precise quantification.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity and determining the concentration of this compound and its derivatives. jenabioscience.comsigmaaldrich.com Anion-exchange or reverse-phase HPLC methods are commonly employed. plos.orgnih.gov
In a typical setup, an aqueous mobile phase, often a buffer such as potassium phosphate (B84403), is used with an organic modifier like acetonitrile (B52724). nih.gov The separation is achieved on a C18 column, and detection is commonly performed using a UV detector set to the maximum absorbance wavelength of the adenine (B156593) base, which is approximately 259-260 nm. jenabioscience.comnih.govbiorxiv.org Commercial preparations of related compounds like ara-Adenosine-5'-triphosphate (ara-ATP) are often certified to have a purity of ≥ 95% as determined by HPLC. jenabioscience.com Quantification can be performed by comparing the peak area or height from the sample to that of a known concentration standard. nih.gov For instance, in assays measuring dNTPs, peak heights are often used for quantification due to potential peak overlap. nih.gov
Table 1: Example HPLC Parameters for Nucleotide Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Isocratic Reverse-Phase HPLC | nih.gov |
| Column | Sunshell C18-WP (4.6 × 150 mm, 2.6 μm) | nih.gov |
| Mobile Phase | A mixture of potassium phosphate (KH₂PO₄) buffer, acetonitrile (ACN), and tetrabutylammonium (B224687) bromide (TBA-Br) | nih.gov |
| Detection | UV Absorbance at 260 nm | nih.govbiorxiv.org |
| Application | Separation and quantification of dNTPs, rNTPs, and ADP | nih.gov |
Metabolomics provides a powerful approach to study the comprehensive set of small molecules (metabolites) in a biological system, including the nucleotide pool. These studies are crucial for understanding how cellular processes are affected by or affect the concentrations of nucleotides. Analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and two-dimensional thin-layer chromatography (2D-TLC) are frequently used. nih.govbiorxiv.org
These methods allow for the simultaneous quantification of numerous nucleotides and their precursors. biorxiv.org For example, studies have shown that cellular stress or mutations can cause dramatic perturbations in nucleotide pools, such as the depletion of UTP and CTP. pnas.org While direct measurement of this compound in broad metabolomic screens is not commonly reported, the established methodologies are fully capable of its quantification. researchgate.net Such an analysis would reveal how the synthesis or degradation of arabinose-containing nucleotides is affected by genetic modifications or external stimuli, providing insight into the pathways that govern their cellular concentration. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration
Spectroscopic Characterization of this compound and Its Complexes
Spectroscopic methods are indispensable for confirming the chemical structure of this compound and measuring its concentration in solution.
UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and non-destructive method for determining the concentration of nucleotide solutions. mhlw.go.jp The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. upi.edu this compound, containing an adenine base, absorbs light strongly in the ultraviolet region.
For the closely related analogue, ara-Adenosine-5'-triphosphate (ara-ATP), the maximum absorbance (λmax) is observed at 259 nm, with a molar extinction coefficient (ε) of 15.3 L·mmol⁻¹·cm⁻¹ at pH 7.5. jenabioscience.com By measuring the absorbance of a solution at this wavelength, its concentration can be accurately calculated. This method is routinely used for verifying the concentration of stock solutions prior to their use in enzymatic assays or other experiments.
Table 2: Spectroscopic Properties of ara-Adenosine-5'-triphosphate
| Property | Value | Conditions | Reference |
|---|---|---|---|
| λmax | 259 nm | Tris-HCl, pH 7.5 | jenabioscience.com |
| Molar Absorptivity (ε) | 15.3 L·mmol⁻¹·cm⁻¹ | Tris-HCl, pH 7.5 | jenabioscience.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including this compound. unimo.it One-dimensional (1D) and two-dimensional (2D) NMR experiments can confirm the identity and stereochemistry of the arabinose sugar and the position of the triphosphate chain.
For instance, ¹H-NMR can be used to identify the anomeric proton of the arabinose moiety, with its chemical shift and coupling constants providing information about its α or β configuration. researchgate.net Studies on related arabinose-containing molecules have successfully used NMR to confirm their structure. researchgate.net Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD)-NMR can be employed to study the binding interactions between arabinose phosphate analogues and their target enzymes, identifying the specific parts of the molecule that make contact with the protein. nih.gov
UV-Vis Spectroscopy for Concentration Determination
Enzymatic Assays for Kinetic and Inhibition Studies
Enzymatic assays are fundamental for characterizing the biological activity of this compound, either as a substrate for an enzyme or as an inhibitor of an enzymatic reaction. thermofisher.com These assays measure the rate of an enzyme-catalyzed reaction, allowing for the determination of key kinetic parameters.
Several types of assays are utilized:
Coupled Spectrophotometric Assays: These are indirect assays where the product of the primary reaction is used as a substrate in a second, coupled reaction that produces a change in absorbance. For example, the activity of an isomerase acting on arabinose-5-phosphate (B10769358) can be coupled to a dehydrogenase that reduces NADP+, leading to a measurable increase in absorbance at 340 nm. nih.gov
HPLC-Based Assays: In this method, the enzyme reaction is allowed to proceed for a set time before being stopped. HPLC is then used to separate and quantify the remaining substrate and the formed product, providing a direct measure of enzyme activity. plos.org This method was used to demonstrate that arabinose nucleoside-5'-triphosphate analogues can be hydrolyzed by the enzyme SAMHD1. plos.org
Fluorescence-Based Assays: These assays use fluorescent probes that change their emission properties upon enzymatic reaction. They are often highly sensitive and suitable for high-throughput screening. For example, a fluorescence-based assay was used to show that arabinose nucleoside triphosphates like fludarabine-TP strongly inhibit human primase. acs.org
These assays are critical for determining kinetic constants such as the Michaelis constant (Km) and the catalytic rate (kcat), as well as the inhibition constant (Ki) for inhibitory analogues. nih.govnih.gov For example, an inhibitor of arabinose-5-phosphate isomerase was found to have a Ki of 1.91 μM. nih.gov
Table 3: Examples of Enzymatic Inhibition by Arabinose Nucleotide Analogues
| Analogue/Inhibitor | Enzyme Target | Assay Type | Finding | Reference |
|---|---|---|---|---|
| Cytidine (B196190) 5′-monophospho-3-deoxy-d-manno-2-octulosonic acid | Arabinose-5-Phosphate Isomerase (API) | Coupled Spectrophotometric Assay | Inhibition of API with a Ki of 1.91 μM | nih.gov |
| Fludarabine-TP / Vidarabine-TP | Human Primase | Fluorescence-Based Primer Synthesis | Strong inhibition of primase activity | acs.org |
| ara-tubercidin 5'-triphosphate | Herpes Simplex Virus (HSV) DNA Polymerase | Radioactive Incorporation Assay | Competitive inhibition with respect to dATP | umich.edu |
Polymerase Activity Assays
Assessing the impact of this compound on polymerase function requires precise measurement of the enzyme's catalytic activity. Several established assay formats can be adapted for this purpose, each offering distinct advantages.
One of the most direct methods involves the use of a defined DNA or RNA primer-template system. biorxiv.org In this setup, the primer is often labeled, for instance with a 32P radioisotope at its 5' end. nih.gov The polymerase reaction is initiated by adding the necessary components, including the nucleotide triphosphate (NTP) or deoxynucleotide triphosphate (dNTP) substrates. To test the effect of this compound, it can be included in the reaction mix, either as a potential substrate or as a competitive inhibitor of the natural nucleotide. The reaction products are then separated from the unextended primers by denaturing polyacrylamide gel electrophoresis. biorxiv.orgnih.gov The amount of product, representing the extent of polymerase activity, can be quantified using techniques like phosphor imaging. biorxiv.org
Alternatively, polymerase activity can be monitored continuously using spectrophotometric assays that detect the release of pyrophosphate (PPi), a byproduct of nucleotide incorporation. scripps.edu In these coupled-enzyme assays, the released PPi is enzymatically converted through a series of reactions into a product, such as uric acid, which can be detected by its absorbance at a specific wavelength (e.g., 293 nm). scripps.edu This method allows for real-time measurement of the reaction kinetics in the presence and absence of this compound.
Fluorescence-based assays offer a non-radioactive alternative for measuring polymerase activity. acs.orguab.edu These can involve fluorescently labeled DNA or the use of nucleotide analogs that change their fluorescence properties upon incorporation. Such methods can provide high sensitivity and are well-suited for high-throughput screening of potential inhibitors. uab.edu
In cases where the analog is not incorporated, its effect is measured by its ability to inhibit the incorporation of the natural substrate. nih.gov By measuring the rate of polymerization at various concentrations of the analog, an IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by half, can be determined.
Table 1: Methodologies for Polymerase Activity Assays
| Assay Type | Principle | Detection Method | Key Information | References |
|---|---|---|---|---|
| Gel-Based Extension Assay | Separation of labeled primer from the extended product. | Denaturing Polyacrylamide Gel Electrophoresis (PAGE), Phosphor Imaging or Fluorescence. | Direct visualization of product formation and inhibition. | nih.gov, biorxiv.org |
| Spectrophotometric Assay | Continuous monitoring of pyrophosphate (PPi) release via a coupled enzyme system. | UV-Vis Spectrophotometry (e.g., monitoring uric acid formation at 293 nm). | Real-time enzyme kinetics (Vmax). | scripps.edu |
| Fluorescence-Based Assay | Detection of changes in fluorescence upon nucleotide incorporation or primer extension. | Fluorescence Spectroscopy. | Highly sensitive, suitable for high-throughput screening. | acs.org, uab.edu |
| Cell-Free Transcription-Translation | Measurement of a reporter protein (e.g., luciferase) produced from a template requiring polymerase activity. | Luminescence Microplate Reader. | Rapid analysis of polymerase activity on various templates. | cam.ac.uk |
Determination of Inhibition Constants (Ki) and Mechanism
To characterize the inhibitory potency of this compound and understand its mode of action, researchers determine its inhibition constant (K_i_). The K_i_ represents the concentration at which the inhibitor would occupy 50% of the enzyme's active sites at equilibrium and is a measure of the inhibitor's binding affinity. uab.edu A lower K_i_ value signifies a more potent inhibitor.
The mechanism of inhibition describes how the inhibitor interacts with the enzyme and substrate. For nucleotide analogs like this compound, the most common mechanism is competitive inhibition. In this scenario, the analog competes with the natural substrate (e.g., ATP) for binding to the polymerase's active site.
The determination of K_i_ and the inhibition mechanism typically involves a series of kinetic experiments. Polymerase activity is measured at various concentrations of the natural substrate while holding the concentration of the inhibitor (this compound) constant. This is repeated for several different inhibitor concentrations. The resulting data can be plotted using methods like the Lineweaver-Burk plot (a double reciprocal plot of reaction velocity versus substrate concentration). The pattern of changes in the plot in the presence of the inhibitor reveals the mechanism. For competitive inhibition, the lines will intersect on the y-axis.
From these kinetic data, the K_i_ can be calculated. If the inhibition is competitive, the K_i_ can be derived from the IC50 value, provided the Michaelis constant (K_M_) of the natural substrate is known. nih.gov More directly, K_i_ is determined by analyzing how the apparent K_M_ changes with inhibitor concentration.
Research has shown that arabinose-containing nucleotides are potent competitive inhibitors. For example, D-Arabinose-5-triphosphate was found to be a potent linear competitive inhibitor of RNA polymerase. nih.gov Similarly, the triphosphate forms of related arabinose nucleosides, such as Cytarabine (B982) (ara-CTP) and Vidarabine (B1017) (ara-ATP), act as competitive inhibitors of DNA polymerases with respect to their corresponding natural substrates, dCTP and dATP. biorxiv.orgnih.gov
Table 2: Examples of Inhibition Constants for Arabinose Nucleotide Analogs
| Inhibitor | Enzyme | Mechanism | K_i_ Value (Apparent) | Reference |
|---|---|---|---|---|
| D-Arabinose-5-triphosphate | RNA Polymerase | Competitive | Potent inhibitor (specific value not cited) | nih.gov |
| ara-ATP (Vidarabine-TP) | Human Primase | Competitive with ATP | 21 µM | biorxiv.org |
| ara-CTP (Cytarabine-TP) | Human Leukemia Cell DNA Polymerase α | Competitive with dCTP | ~1 µM | nih.gov |
Structural Biology Techniques for Enzyme-Substrate/Analog Complexes
Visualizing the three-dimensional structure of a polymerase in complex with this compound is crucial for a definitive understanding of its mechanism of action. X-ray crystallography and cryo-electron microscopy are the principal techniques used to achieve atomic or near-atomic resolution structures.
X-ray Crystallography of Enzyme-Arabinose 5-Triphosphate Complexes
X-ray crystallography is a powerful technique for determining the precise atomic coordinates of a protein-ligand complex. The process involves crystallizing the target enzyme (the polymerase) bound to its ligand (this compound). These crystals are then exposed to a focused beam of X-rays, which diffract in a pattern that is dependent on the crystal's internal structure. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be calculated, from which an atomic model is built. uab.edunih.gov
While a crystal structure specifically for a polymerase with this compound is not described in the provided context, extensive structural studies on polymerases with closely related arabinofuranosyl nucleotide analogs like Fludarabine-TP, Vidarabine-TP, and Cytarabine (araC) provide significant insights. nih.govresearchgate.net These studies reveal how the unique stereochemistry of the arabinose sugar, specifically the 2'-hydroxyl group being in the up or ara configuration, influences binding and catalysis. researchgate.netnih.gov
A crystal structure of a polymerase-arabinose 5-triphosphate complex would be expected to reveal:
Binding Conformation: The exact orientation of this compound within the polymerase active site.
Key Interactions: Specific hydrogen bonds, electrostatic interactions, and van der Waals contacts between the analog and amino acid residues of the enzyme. researchgate.net For instance, structures of human primase with arabinose analogs show that the crucial 2'-OH group of the arabinose sugar can form specific hydrogen bonds within the active site, contributing to binding affinity. acs.org
Structural Basis of Inhibition: How the arabinose sugar's conformation may distort the active site geometry. In the case of Cytarabine, the arabinose sugar was shown to lock into a C2'-endo conformation that is unfavorable for the subsequent DNA extension step, thus explaining its chain-terminating effect despite having a free 3'-OH group. nih.gov
These structural details provide an invaluable blueprint for understanding the molecular basis of inhibition and can guide the rational design of more potent and specific polymerase inhibitors. nih.gov
Cryo-Electron Microscopy for Large Enzyme Complexes
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the structure of large and dynamic macromolecular assemblies that are often difficult to crystallize. This method involves flash-freezing purified samples of the complex (e.g., a polymerase holoenzyme bound to DNA and this compound) in a thin layer of vitreous ice. A transmission electron microscope then captures hundreds of thousands of two-dimensional images of the randomly oriented particles. These images are computationally classified, aligned, and averaged to reconstruct a three-dimensional model of the complex. nih.gov
Cryo-EM is particularly well-suited for studying:
Large Polymerase Holoenzymes: Many polymerases function as part of large multi-protein complexes, such as the bacterial RNA polymerase holoenzyme or the eukaryotic replisome. nih.govnih.gov Cryo-EM can resolve the structure of the entire assembly, showing how an inhibitor like this compound might affect not only the catalytic subunit but also its interactions with other components.
Conformational Dynamics: The technique can capture snapshots of the complex in different functional states, providing insights into the dynamic process of nucleotide binding, catalysis, and translocation. This could reveal, for example, if binding of this compound traps the polymerase in a specific, non-productive conformation.
Complexes with DNA/RNA: Cryo-EM can visualize the polymerase in complex with its nucleic acid substrate, showing the complete path of the DNA template and nascent RNA or DNA strand through the enzyme. nih.gov This would allow researchers to see precisely how this compound binding perturbs the nucleic acid scaffold at the active site.
By applying cryo-EM, researchers could gain a comprehensive structural understanding of how this compound interacts with and inhibits large, functionally complex polymerase machineries.
Future Research Directions and Translational Research Tools
Development of Novel Arabinose 5-Triphosphate Derivatives for Targeted Biochemical Probes
The unique stereochemistry of the arabinose sugar, with the 2'-hydroxyl group in the "up" position compared to ribose, makes its triphosphate form a valuable scaffold for creating targeted biochemical probes. The development of novel Ara-ATP derivatives is a burgeoning field aimed at dissecting complex biological pathways with high precision.
Researchers are actively synthesizing new analogs with modified functionalities. For example, the synthesis of a 2'-ara-fluoro-guanosine-substituted cap analog has been reported, which serves as a tool to study mRNA capping efficiency, stability, and translation. researchgate.net Other derivatives, such as fludarabine (B1672870) triphosphate (F-ara-ATP) and vidarabine (B1017) triphosphate (ara-ATP), are well-established inhibitors of enzymes like human primase and various DNA polymerases. acs.orgtrilinkbiotech.com These molecules act as probes to investigate the mechanisms of DNA replication and repair. acs.org Fludarabine, cytarabine (B982) (araC), and other arabinose-containing nucleosides are activated in cells via 5'-triphosphorylation and are used to probe the pathways of DNA synthesis in cancer cells.
Future work will likely focus on creating derivatives with enhanced features, such as fluorescent tags or photo-crosslinking groups. For instance, analogs like F-ara-EdU (a fluoro-arabinofuranosyl derivative of 5-ethynyl-2′-deoxyuridine) are used to track DNA synthesis and cell division, demonstrating the potential for creating multi-functional probes. nih.gov These advanced tools will enable researchers to visualize and trap transient interactions between nucleotide analogs and their target proteins within the cell, providing a deeper understanding of their function and mechanism of action.
Exploration of Undiscovered Regulatory Roles of Nucleotide Analogs in Cellular Pathways
While the inhibitory roles of Ara-ATP and its analogs on DNA and RNA polymerases are well-documented, their broader regulatory functions within the cell are still being uncovered. acs.orgtrilinkbiotech.com These nucleotide analogs can perturb cellular pathways beyond nucleic acid synthesis, revealing new layers of metabolic and signaling regulation.
Recent studies have shown that arabinose-based nucleotide analogs can be substrates for SAMHD1, an enzyme that degrades cellular deoxynucleoside triphosphates (dNTPs) and thereby regulates the intracellular nucleotide pool. pnas.org This interaction has significant implications for how cancer cells process nucleoside analog drugs. pnas.org Furthermore, Ara-ATP has been shown to inhibit several key enzymes, including:
Human Ribonucleotide Reductase : This enzyme is crucial for producing the dNTPs required for DNA synthesis. trilinkbiotech.com
Poly(A) Polymerase : Ara-ATP inhibits the polyadenylation of pre-mRNAs, a critical step in gene expression regulation, by interfering with both the cleavage and polymerization steps. medchemexpress.comoup.com
S-adenosylhomocysteine Hydrolase : Inhibition of this enzyme can disrupt cellular methylation reactions. trilinkbiotech.com
The precursor, arabinose 5-phosphate, has also been found to inhibit transaldolase, an enzyme in the pentose (B10789219) phosphate (B84403) pathway, highlighting the potential for arabinose-derived molecules to influence central carbon metabolism. mdpi.com Future research will aim to systematically screen Ara-ATP and its derivatives against a wider range of cellular enzymes and binding proteins to discover novel regulatory interactions and clarify their impact on cellular homeostasis and disease states.
Applications in Synthetic Biology as a Research Tool for Gene Expression Control
The genetic machinery for metabolizing L-arabinose in Escherichia coli, known as the arabinose operon (ara operon), has become a cornerstone of synthetic biology. numberanalytics.comwikipedia.org This system provides a tightly regulated, titratable switch for controlling gene expression, which is invaluable for building synthetic genetic circuits, optimizing metabolic pathways, and producing recombinant proteins. oup.comasm.org
The system's core components are the araBAD promoter (PBAD) and the regulatory protein AraC. nih.gov In the absence of arabinose, the AraC protein forms a DNA loop that represses transcription from the PBAD promoter. wikipedia.orgnih.gov When arabinose is added to the culture medium, it binds to AraC, causing a conformational change that breaks the loop and activates gene expression. numberanalytics.comwikipedia.org This allows researchers to turn on the expression of a desired gene simply by adding arabinose. numberanalytics.com The enzymes encoded by the operon then convert L-arabinose into D-xylulose-5-phosphate, which enters the pentose phosphate pathway. wikipedia.orgoup.comnih.gov
The utility of the ara operon extends beyond E. coli, with arabinose-inducible promoters being implemented in other organisms like the fungus Ustilago maydis. mdpi.com Ongoing research focuses on refining this powerful tool. Scientists are using directed evolution and high-throughput screening to:
Engineer AraC variants with improved properties, such as increased sensitivity to arabinose or reduced cross-talk with other signaling molecules. nih.govigem.org
Map the nucleotide-level determinants of promoter strength and regulation to design improved and more predictable genetic parts. nih.gov
Amplify the output signal from the PBAD promoter to enhance its function as a genetic sensor. oup.com
These advancements continue to expand the synthetic biology toolkit, enabling more complex and precise control over cellular behavior.
Elucidating the Evolutionary Implications of Arabinose-Containing Nucleotides
The study of arabinose-containing nucleotides offers a window into the prebiotic chemistry that may have led to the origin of life. The "RNA world" hypothesis posits that RNA, not DNA, was the primary form of genetic material. A key challenge for this hypothesis is explaining the prebiotic synthesis of ribonucleotides. Intriguingly, research suggests that arabinose may have played a crucial role in this process.
Studies have demonstrated that activated pyrimidine (B1678525) nucleotides can be formed from arabinose-3-phosphate (B1260186) under plausible prebiotic conditions. nih.gov This suggests that arabinose-containing nucleotides could have been among the building blocks available on the early Earth. mdpi.comacs.org Further research has explored the phosphate-mediated interconversion between arabinose and ribose intermediates, hinting at a potential pathway where a stereoinversion from an arabinose-configured precursor could have led to the formation of ribonucleotides. researchgate.net
However, the eventual dominance of ribose in genetic material suggests it possesses superior properties. Molecular modeling indicates that the stereochemistry of arabinose in a nucleotide structure restricts the rotational freedom of its functional groups, which would be detrimental to forming stable, functional nucleic acid polymers like RNA. mdpi.com Even if arabinonucleotides were present during early RNA polymerization, they would have likely been incorporated inefficiently, acting as "innocent bystanders" rather than participating productively in template copying. acs.org Future research in this area will continue to explore the prebiotic synthesis pathways and the physicochemical properties of arabinose-based nucleic acids (ANA) to clarify why life selected ribose over its epimer, arabinose.
Integration of Computational Modeling and Experimental Approaches for Analog Design
The design of novel this compound analogs with specific functions is being revolutionized by the integration of computational modeling and experimental validation. This synergistic approach accelerates the discovery process, reduces reliance on trial-and-error, and provides deeper insights into the molecular interactions governing analog activity.
Computational methods are now integral to the design pipeline:
Generative Artificial Intelligence (AI) : New AI models, such as the Conditional Randomized Transformer (CRT), can generate novel nucleoside analog structures that are chemically plausible and relevant for applications ranging from antiviral drug discovery to prebiotic chemistry. researchgate.net
Structural Modeling and Simulation : Tools like homology modeling and molecular dynamics simulations allow researchers to build 3D models of target proteins in complex with potential Ara-ATP analogs. mdpi.com These simulations can predict binding affinity and reveal the structural basis for an analog's inhibitory or regulatory effects, guiding the design of more potent and specific molecules. mdpi.com Deep learning methods like AlphaFold are further enhancing the ability to predict protein structures and design functional protein analogs, a technology directly applicable to enzyme-nucleotide interactions. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of analogs and their biological activity. mdpi.com This allows for the prediction of the activity of new, untested compounds, prioritizing the most promising candidates for synthesis and experimental testing.
These in silico predictions are then tested and refined through experimental work. researchgate.net This iterative cycle of computational design, chemical synthesis, and biological testing creates a powerful feedback loop that dramatically enhances the efficiency and success rate of developing next-generation nucleotide analogs for therapeutic and research applications. nih.gov
Q & A
Q. What is the role of arabinose 5-triphosphate in transcriptional activation of bacterial promoters like araBAD?
this compound (Ara5P) acts as a signaling molecule in the arabinose operon (araBAD). The AraC protein binds arabinose, inducing a conformational change that activates transcription. In the absence of arabinose, AraC represses the promoter; upon binding arabinose (or Ara5P), it facilitates RNA polymerase recruitment. This mechanism is critical for designing gene expression systems, such as the pGLO plasmid, where arabinose induces GFP expression .
Q. How can this compound be quantified in heterogeneous biological samples?
High-performance liquid chromatography (HPLC) with refractive index detection is commonly used to separate and quantify Ara5P in mixtures. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-HSQC) identifies arabinose substitution patterns in polysaccharides like feruloylated glucuronoarabinoxylan (FGAX) . Enzymatic assays using arabinose-specific dehydrogenases or kinases also provide selective quantification .
Q. What experimental controls are essential when studying arabinose-dependent gene expression?
Include (i) a negative control without arabinose to assess baseline promoter activity, (ii) a plasmid-free strain to rule out endogenous gene interference, and (iii) a constitutively expressed housekeeping gene (e.g., bla for ampicillin resistance) to normalize expression levels. For dynamic studies, measure transcriptional activation times post-arabinose induction via time-lapse microscopy or RNA-FISH .
Advanced Research Questions
Q. How do competitive substrate dynamics affect this compound metabolism in mixed carbohydrate systems?
In glucose-arabinose mixtures, glucose often suppresses arabinose uptake via catabolite repression. To model this, use Michaelis-Menten kinetics with competitive inhibition terms. For example, in oxidation studies, arabinose’s higher affinity for gold nanoparticle catalysts (kcat = 0.45 min⁻¹) compared to glucose (kcat = 0.12 min⁻¹) explains preferential arabinose conversion under varied pH and O2 conditions . Parameter estimation tools like MATLAB’s fminsearch can fit multi-substrate kinetic models to experimental data .
Q. What spectroscopic techniques resolve structural ambiguities in arabinan side chains of polysaccharides?
2D-NMR (e.g., COSY, TOCSY) distinguishes 1,5-α-L-arabinan signals from overlapping xylan/pectin peaks. For instance, FGAX from corn bran shows a 2.9:1 ratio of double-to-single arabinose substitutions via <sup>13</sup>C NMR, with feruloylation degrees quantified using integral analysis of aromatic proton regions . Contrast with linkage-specific methylations or enzymatic digestion (e.g., arabinanase treatment) to validate branching patterns .
Q. How can stochasticity in arabinose uptake be accounted for in single-cell transcriptomic studies?
Time-resolved imaging (e.g., 1-min intervals for 120 min) captures cell-to-cell variability in AraBAD promoter activation. Fit gamma distributions to first-transcript production times to model delays from arabinose internalization, AraC-arabinose complex formation, and transcriptional initiation . Use microfluidic chemostats to maintain stable arabinose gradients and reduce noise from nutrient depletion .
Q. What strategies reconcile contradictions in arabinoxylan substitution ratios across studies?
Discrepancies in arabinose:xylose ratios (e.g., 8.6:6.3 in corn bran vs. 2:1 in sorghum) may arise from extraction methods (alkaline vs. enzymatic) or tissue-specific biosynthesis. Standardize protocols using size-exclusion chromatography to isolate homogeneous polysaccharide fractions. Cross-validate findings via comparative NMR and LC-MS/MS profiling of oligosaccharide fragments .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
